ETHYLALUMANEBIS(YLIUM) DICHLORIDE

描述

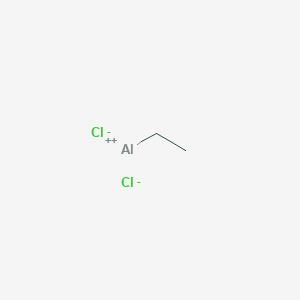

Ethylalumanebis(ylium) dichloride is an organoaluminum compound characterized by an ethyl-aluminum core coordinated with two ylium (likely onium-like cationic) groups, stabilized by dichloride counterions. While specific data on this compound is absent in the provided evidence, its nomenclature suggests structural similarities to quaternary ammonium or sulfonium dichlorides, which are well-documented in industrial and pharmaceutical contexts. Organoaluminum compounds are typically Lewis acids, with applications in catalysis and polymer synthesis .

属性

分子式 |

C2H5AlCl2 |

|---|---|

分子量 |

126.95 g/mol |

IUPAC 名称 |

ethylaluminum(2+);dichloride |

InChI |

InChI=1S/C2H5.Al.2ClH/c1-2;;;/h1H2,2H3;;2*1H/q;+2;;/p-2 |

InChI 键 |

UAIZDWNSWGTKFZ-UHFFFAOYSA-L |

规范 SMILES |

CC[Al+2].[Cl-].[Cl-] |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

ETHYLALUMANEBIS(YLIUM) DICHLORIDE can be synthesized through the reaction of triethylaluminium with hydrochloric acid. The reaction proceeds as follows:

(C2H5)3Al+2HCl→C2H5AlCl2+2C2H6

This reaction is typically carried out under controlled conditions to prevent the highly reactive and flammable nature of the compound from causing any hazards.

Industrial Production Methods

In industrial settings, ethyl aluminium dichloride is produced using similar methods but on a larger scale. The process involves the careful handling of triethylaluminium and hydrochloric acid, with appropriate safety measures in place to manage the reactivity and flammability of the resulting product.

化学反应分析

Types of Reactions

ETHYLALUMANEBIS(YLIUM) DICHLORIDE undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with other compounds to replace one or more of its chlorine atoms.

Polymerization Reactions: It acts as a catalyst in the polymerization of olefins.

Reduction Reactions: It can participate in reduction reactions, often serving as a reducing agent.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and other organometallic compounds. These reactions are typically carried out under anhydrous conditions to prevent hydrolysis.

Polymerization Reactions: this compound is used in conjunction with other catalysts, such as titanium tetrachloride, under controlled temperature and pressure conditions.

Reduction Reactions: It is often used with reducing agents like lithium aluminium hydride.

Major Products Formed

Substitution Reactions: The major products are typically new organoaluminium compounds with different alkyl or aryl groups.

Polymerization Reactions: The primary products are polymers such as polyethylene and polypropylene.

Reduction Reactions: The products are usually reduced organic compounds, such as alcohols or hydrocarbons.

科学研究应用

ETHYLALUMANEBIS(YLIUM) DICHLORIDE has a wide range of applications in scientific research, including:

Chemistry: It is used as a catalyst in various organic synthesis reactions, including polymerization and alkylation.

Biology: It is employed in the synthesis of biologically active compounds and pharmaceuticals.

Medicine: It is used in the development of new drugs and therapeutic agents.

Industry: It plays a crucial role in the production of synthetic rubbers, plastics, and other polymeric materials.

作用机制

ETHYLALUMANEBIS(YLIUM) DICHLORIDE acts primarily as a Lewis acid, accepting electron pairs from other molecules. This property allows it to catalyze a wide range of chemical reactions by stabilizing reaction intermediates and facilitating the formation of new chemical bonds. The molecular targets and pathways involved in its catalytic activity include the activation of olefins and the stabilization of carbocations.

相似化合物的比较

Structural and Functional Group Comparisons

Key Observations :

- This compound is distinct due to its aluminum center, which may confer Lewis acidity absent in sulfur- or nitrogen-based dichlorides.

- Sulfonium dichlorides (e.g., ) exhibit reactivity in aqueous solutions, forming stable salts useful in synthesis .

- Ambenonium dichloride demonstrates pharmaceutical utility, with toxicity data (rat LD₅₀: 18,500 µg/kg) highlighting its potency .

Reactivity and Toxicity Profiles

- Morphanquat dichloride (): A bipyridinium dichloride with significant toxicity (rat LD₅₀: 345 mg/kg), used as a herbicide. This contrasts with ambenonium dichloride’s lower acute toxicity .

- Ethylene dichloride (): High industrial utility but marked toxicity (rat LD₅₀: 93 mg/kg), necessitating strict handling protocols .

Crystallographic and Physical Properties

- Methylenebis(phosphonic dichloride) (): A phosphorus-based dichloride with a methane backbone; its high reactivity in phosphorylation contrasts with aluminum dichlorides’ Lewis acid behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。